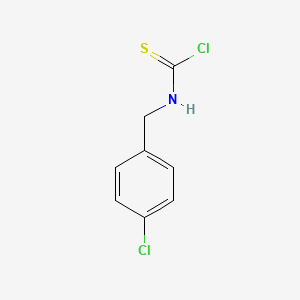
Carbamothioic chloride, (4-chlorophenyl)methyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamothioic chloride, (4-chlorophenyl)methyl- (9CI), also known as N-(4-chlorophenyl)-N-methylcarbamothioyl chloride, is a heterocyclic organic compound with the molecular formula C8H7Cl2NS and a molecular weight of 220.12 g/mol . This compound is characterized by its unique structure, which includes a chlorophenyl group and a thiocarbamoyl chloride moiety.
准备方法
Synthetic Routes and Reaction Conditions
Carbamothioic chloride, (4-chlorophenyl)methyl- (9CI) can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorophenyl isothiocyanate with methylamine in the presence of a suitable solvent . The reaction typically occurs under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of carbamothioic chloride, (4-chlorophenyl)methyl- (9CI) often involves large-scale reactions using automated equipment. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
Carbamothioic chloride, (4-chlorophenyl)methyl- (9CI) undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products include substituted thiocarbamoyl derivatives.
Oxidation: Sulfonyl derivatives are formed.
Reduction: Thiol derivatives are produced.
科学研究应用
Carbamothioic chloride, (4-chlorophenyl)methyl- (9CI) has a wide range of applications in scientific research:
作用机制
The mechanism of action of carbamothioic chloride, (4-chlorophenyl)methyl- (9CI) involves its interaction with various molecular targets. The thiocarbamoyl chloride moiety can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions and lead to the observed biological effects . The specific pathways and molecular targets involved are still under investigation.
相似化合物的比较
Carbamothioic chloride, (4-chlorophenyl)methyl- (9CI) can be compared with other similar compounds, such as:
Dimethylcarbamothioic chloride: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Phenylcarbamothioic chloride: Lacks the chlorine substituent, resulting in different chemical properties and biological activities.
Benzylcarbamothioic chloride:
The uniqueness of carbamothioic chloride, (4-chlorophenyl)methyl- (9CI) lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C8H7Cl2NS |
|---|---|
分子量 |
220.12 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]carbamothioyl chloride |
InChI |
InChI=1S/C8H7Cl2NS/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H,11,12) |
InChI 键 |
CWJDMHKFSPOJAJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CNC(=S)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















